molecular formula C21H18ClF2N3O2 B2785595 3-methyl-6-({4-[(3-methylphenoxy)acetyl]piperazin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one CAS No. 1251566-54-7

3-methyl-6-({4-[(3-methylphenoxy)acetyl]piperazin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one

Cat. No.: B2785595
CAS No.: 1251566-54-7
M. Wt: 417.84
InChI Key: RZBAVNLDCKUZTB-UHFFFAOYSA-N
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Description

3-methyl-6-({4-[(3-methylphenoxy)acetyl]piperazin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one is a useful research compound. Its molecular formula is C21H18ClF2N3O2 and its molecular weight is 417.84. The purity is usually 95%.
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Biological Activity

3-methyl-6-({4-[(3-methylphenoxy)acetyl]piperazin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one is a complex organic compound with potential therapeutic applications. This article explores its biological activity, particularly its cytotoxic and anti-proliferative effects, as well as its mechanisms of action.

  • Common Name : this compound
  • CAS Number : 1251566-54-7
  • Molecular Formula : C21H18ClF2N3O2
  • Molecular Weight : 417.8 g/mol

Biological Activity Overview

Recent studies have highlighted the compound's significant biological activities, particularly in cancer research. The compound exhibits notable cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

Cytotoxicity Studies

A series of experiments were conducted to evaluate the cytotoxic effects of this compound on different cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
EA.hy9260.13Inhibits vasculogenesis; disrupts pre-existing vasculature
A5491.35Microtubule modulation; induces G2/M phase arrest
MDA-MB-2311.35Induces centrosome amplification leading to cell death
MCF-72.42Promotes aberrant cytokinesis and aneuploidy

The compound was found to be particularly effective against the EA.hy926 endothelial cell line, where it not only inhibited cell proliferation but also affected vascular structures, indicating a dual mechanism involving both cytotoxic and anti-angiogenic properties .

The mode of action of this compound appears to involve:

  • Microtubule Disruption : The compound acts as a microtubule-modulating agent, which is crucial for proper mitotic spindle formation during cell division.
  • Cell Cycle Arrest : It induces G2/M phase arrest in treated cells, leading to an accumulation of cells that cannot proceed with division.
  • Cytokinesis Failure : Treatment results in abnormal cytokinesis, contributing to aneuploidy and subsequent cell death.

Case Studies

In a recent study involving the synthesis and testing of various benzothiazolone analogs, researchers noted that compounds similar to 3-methyl-6-{...} demonstrated promising anti-cancer activities. For instance:

  • Study on Combretastatin Analogues : This research focused on a series of benzothiazolone derivatives that showed enhanced cytotoxicity against multiple cancer types, reinforcing the therapeutic potential of benzothiazolone-based compounds in oncology .

Properties

IUPAC Name

2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2,5-difluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClF2N3O2/c1-11-15(22)4-3-13-20(11)26-17-6-7-27(9-14(17)21(13)29)10-19(28)25-18-8-12(23)2-5-16(18)24/h2-5,8H,6-7,9-10H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBAVNLDCKUZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NC4=C(C=CC(=C4)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.